molecular formula C10H13F2NO B13051789 1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL

1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL

Cat. No.: B13051789
M. Wt: 201.21 g/mol
InChI Key: CIOHFHLKNSUNPE-UHFFFAOYSA-N
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Description

1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL is a chiral propanolamine derivative featuring a difluoromethyl-substituted phenyl ring at the 1-position and an amino group at the 2-position. The difluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the amino alcohol moiety enables hydrogen bonding and coordination with biological targets .

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

1-amino-1-[2-(difluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H13F2NO/c1-6(14)9(13)7-4-2-3-5-8(7)10(11)12/h2-6,9-10,14H,13H2,1H3

InChI Key

CIOHFHLKNSUNPE-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1C(F)F)N)O

Origin of Product

United States

Preparation Methods

Oxime Formation and Reduction

One classical approach adapted from related compounds involves:

  • Reacting 1-(2-(difluoromethyl)phenyl)-1-hydroxy-2-propanone (a hydroxyketone precursor) with hydroxylamine salts to form the corresponding oxime intermediate.
  • Reducing the oxime using catalytic hydrogenation (e.g., nickel-aluminum catalyst) or other reducing agents to yield the amino alcohol.

Reaction Conditions and Solvent Systems

  • The oxime formation typically occurs in a biphasic system with an organic solvent (e.g., di-n-butyl ether, toluene) and aqueous phase containing hydroxylamine salts and base.
  • Reaction temperatures are controlled between 0°C and 30°C to optimize yield and selectivity.
  • Bases used include sodium carbonate, sodium hydroxide, or sodium hydrogen carbonate to neutralize acidic components and facilitate reaction.
  • Purification involves solvent extraction, drying over anhydrous sodium sulfate, and evaporation under reduced pressure.

Purification and Analysis

  • The crude amino alcohol is purified by solvent extraction using solvents like toluene, benzene, or diethyl ether.
  • Chromatographic techniques such as reverse-phase high-performance liquid chromatography (HPLC) with C-18 columns are employed to separate stereoisomers and confirm purity.
  • Analytical conditions include UV detection at 210 nm, flow rates around 1 mL/min, and mobile phases composed of aqueous buffers mixed with methanol and tetrahydrofuran.

Summary Table of Key Preparation Parameters

Step Conditions / Reagents Notes
Oxime formation Hydroxylamine salt, base (NaOH, Na2CO3), 0-30°C Biphasic solvent system (ether/water)
Oxime reduction Nickel-aluminum catalyst or alternative reductant Converts oxime to amino alcohol
Aromatic difluoromethylation Electrophilic or nucleophilic difluoromethylation Regioselective ortho substitution
Biocatalytic synthesis Enzymes (e.g., tyrosine ammonia lyase), pH ~9 High stereoselectivity, eco-friendly
Purification Solvent extraction, drying, evaporation Use of toluene, diethyl ether, HPLC
Analytical verification Reverse-phase HPLC, UV detection at 210 nm Ensures enantiomeric purity and identity

Research Findings and Considerations

  • The oxime intermediate route is well-established for related phenylpropanolamines and can be adapted for difluoromethyl derivatives with minor modifications.
  • Biocatalytic cascades offer promising alternatives for stereoselective synthesis, especially when optical purity is critical.
  • Reaction parameters such as temperature, pH, solvent choice, and molar ratios significantly influence yield and stereoselectivity.
  • Purification methods must be optimized to separate stereoisomers and remove impurities, often requiring multiple extraction and chromatographic steps.

Chemical Reactions Analysis

1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the amino group yields the corresponding amine .

Scientific Research Applications

1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL with structurally related amino alcohol derivatives and substituted phenyl compounds. Data are derived from peer-reviewed studies and chemical catalogs.

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Source (Evidence ID)
1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL (Target) C₁₀H₁₂F₂NO 215.21 Not reported 2-(difluoromethyl)phenyl, amino, propan-2-ol N/A (hypothetical)
(1R,2S)-1-Amino-1-[2-(propan-2-yl)phenyl]propan-2-OL C₁₂H₁₉NO 193.29 Not reported 2-isopropylphenyl, amino, propan-2-ol
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL C₁₀H₁₂F₃NOS 251.27 Not reported 4-(trifluoromethylthio)phenyl
D(+)-2-Amino-3-phenyl-1-propanol C₉H₁₃NO 151.20 90–94 Phenyl, amino, propan-1-ol
2-Amino-2-Methyl-Propan-1-OL C₄H₁₁NO 89.14 Not reported Methyl branch, amino, propan-1-ol

Key Observations:

Structural Variations :

  • The difluoromethyl group in the target compound introduces strong electron-withdrawing effects compared to the isopropyl group in or the trifluoromethylthio group in . This may influence reactivity and binding affinity in biological systems.
  • The ortho-substituted difluoromethylphenyl moiety distinguishes the target compound from para-substituted analogs (e.g., ), which could alter steric interactions in synthesis or target engagement.

Physical Properties: Melting points for amino alcohols vary widely. For example, D(+)-2-Amino-3-phenyl-1-propanol () has a sharp melting point (90–94°C), whereas branched analogs like 2-Amino-2-Methyl-Propan-1-OL () lack reported values, suggesting liquid or amorphous solid states. Molecular weights correlate with substituent complexity; the trifluoromethylthio group in increases mass by ~36 g/mol compared to the target compound.

Synthetic Accessibility: Pyrazole carboxamide derivatives (e.g., compounds 9i–9m in ) with difluoromethyl groups exhibit yields of 74–79%, suggesting feasible synthesis routes for fluorinated aromatic systems. However, these lack the propanolamine backbone of the target compound.

Biological Relevance: The difluoromethyl group is associated with enhanced metabolic stability and bioavailability in pharmaceuticals, as seen in pyrazole carboxamides (). This property may extend to the target compound.

Research Findings and Gaps

  • Synthetic Routes: No direct synthesis data exist for the target compound. However, methods for analogous amino alcohols (e.g., ) involve reductive amination or resolution of racemic mixtures.
  • Safety and Handling: Compounds like 2-Amino-2-Methyl-Propan-1-OL () require careful handling due to flammability and toxicity, suggesting similar precautions for the target compound.

Biological Activity

1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL is a chiral compound with significant potential in medicinal chemistry due to its unique structural features, including an amino group, a difluoromethyl group, and a hydroxyl group. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C11H14F2N. Its molecular weight is approximately 201.21 g/mol. The presence of the difluoromethyl group enhances its binding affinity to biological targets, making it a candidate for pharmacological studies.

Attribute Details
Molecular FormulaC11H14F2N
Molecular Weight201.21 g/mol
Functional GroupsAmino, Hydroxyl, Difluoromethyl
Chiral CentersYes

The biological activity of 1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL is primarily attributed to its interaction with specific enzymes and receptors. It modulates various signaling pathways related to inflammation, cell proliferation, and apoptosis. The difluoromethyl group plays a crucial role in enhancing the compound's reactivity and selectivity towards its biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activities across various contexts:

  • Anticancer Activity : In vitro studies have shown that 1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL can induce apoptosis in cancer cell lines.
  • Antimicrobial Properties : Preliminary assays suggest potential antimicrobial effects against certain bacterial strains.
  • Neuroprotective Effects : Investigations into its effects on neurotransmitter systems indicate possible applications in treating neurodegenerative diseases.

Study on Breast Cancer

In a study using MCF-7 breast cancer cells, treatment with 1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL resulted in a significant decrease in cell viability after 72 hours. The MTT assay indicated that the compound effectively induces apoptosis through caspase activation.

Colon Cancer Research

A separate study focused on HCT-116 colon cancer cells demonstrated that this compound could inhibit cell proliferation significantly at lower concentrations compared to standard chemotherapeutics like cisplatin. This suggests its potential as an alternative or adjunct therapy.

Data Table: Summary of Biological Activities

Biological Activity Cell Line/Model Effect Observed Mechanism
AnticancerMCF-7Decreased cell viabilityInduction of apoptosis
AnticancerHCT-116Inhibition of cell proliferationModulation of cell cycle
AntimicrobialVarious strainsInhibition of bacterial growthDisruption of bacterial metabolism
NeuroprotectiveNeuroblastoma cellsPotential modulation of neurotransmittersNeurotransmitter system interaction

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